molecular formula C27H20N2O4S B2897238 4-benzoyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921870-68-0

4-benzoyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2897238
CAS RN: 921870-68-0
M. Wt: 468.53
InChI Key: KGJZPRRXERUDPW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a benzoyl group (C6H5C=O) attached to an amide group (NH2). The molecule also contains a thiazole ring, which is a type of azole with a five-membered ring containing one sulfur atom and one nitrogen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzamide derivatives are often synthesized from benzoic acids and amine derivatives . Thiazole derivatives can be synthesized from halogenated compounds, among other methods .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a thiazole ring, and a benzofuran ring. The exact structure would need to be confirmed by spectroanalytical data such as NMR and IR .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions, and the thiazole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be slightly soluble in water and soluble in organic solvents .

Scientific Research Applications

Anticancer Applications

One study detailed the design, synthesis, and anticancer evaluation of a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, indicating the potential therapeutic applications of similar benzamide and thiazole compounds in oncology (Ravinaik et al., 2021).

Neuroprotective and Enzyme Inhibition

Another research focused on the development of 5-aroylindolyl-substituted hydroxamic acids, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound showed not only a decrease in the phosphorylation and aggregation of tau proteins but also neuroprotective activity, suggesting the relevance of benzamide derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's (Lee et al., 2018).

Antimicrobial and Antifungal Properties

Research on thiazole derivatives has highlighted their potential as antimicrobial and antifungal agents. For instance, a study synthesized new thiazole compounds and tested their antifungal activity, underscoring the importance of such chemical structures in developing new antimicrobial treatments (Narayana et al., 2004).

Liquid Crystal Synthesis

A study on the synthesis of new Schiff base ester liquid crystals with a benzothiazole core presented a series of compounds showing liquid crystalline properties. This research illustrates the applicability of benzothiazole and benzamide derivatives in the field of materials science, particularly in the development of new liquid crystal materials (Ha et al., 2010).

Mechanism of Action

Future Directions

Thiazole and benzamide derivatives are areas of active research due to their wide range of biological activities. Future work could involve synthesizing new derivatives and testing their biological activity .

properties

IUPAC Name

4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4S/c1-2-32-22-10-6-9-20-15-23(33-25(20)22)21-16-34-27(28-21)29-26(31)19-13-11-18(12-14-19)24(30)17-7-4-3-5-8-17/h3-16H,2H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJZPRRXERUDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

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